molecular formula C2H3BrN4 B1439166 5-Bromo-1H-1,2,4-triazol-3-amine CAS No. 389122-08-1

5-Bromo-1H-1,2,4-triazol-3-amine

Cat. No.: B1439166
CAS No.: 389122-08-1
M. Wt: 162.98 g/mol
InChI Key: FSHPUEUAQIHNFD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Bromo-1H-1,2,4-triazol-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nitrogen metabolism, such as amidases and nitrilases . These interactions are typically characterized by the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structural conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by acting as a transcriptional regulator, thereby affecting the expression levels of genes involved in cell proliferation, differentiation, and apoptosis . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been found to inhibit the activity of certain kinases by occupying their ATP-binding sites . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their binding to DNA .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to its gradual breakdown . In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to enhance cellular function and promote cell survival . At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism . It interacts with enzymes such as amidases and nitrilases, influencing the conversion of nitrogen-containing compounds . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as pH and the presence of specific binding proteins .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function . It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules . The subcellular localization of this compound is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale bromination reactions, where the reaction conditions are optimized for yield and purity. The process is carried out under inert gas (nitrogen or argon) at temperatures between 2–8°C to prevent decomposition .

Scientific Research Applications

Chemistry: : 5-Bromo-1H-1,2,4-triazol-3-amine is used as a building block in the synthesis of complex organic molecules.

Biology: : It is used in the development of biologically active compounds, including enzyme inhibitors and receptor antagonists.

Medicine: : This compound serves as a precursor in the synthesis of drugs with antimicrobial, antiviral, and anticancer properties.

Industry: : It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-1,2,4-triazol-3-amine: Similar in structure but with a chlorine atom instead of bromine.

    5-Iodo-1H-1,2,4-triazol-3-amine: Contains an iodine atom instead of bromine.

Uniqueness

    Reactivity: The bromine atom in 5-Bromo-1H-1,2,4-triazol-3-amine makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.

    Biological Activity: The unique electronic properties of the bromine atom can lead to different biological activities, making it a valuable compound in drug development.

Properties

IUPAC Name

5-bromo-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrN4/c3-1-5-2(4)7-6-1/h(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHPUEUAQIHNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666708
Record name 5-Bromo-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389122-08-1
Record name 5-Bromo-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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